molecular formula C12H15N B6204791 2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene CAS No. 1082565-39-6

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene

Cat. No. B6204791
CAS RN: 1082565-39-6
M. Wt: 173.3
InChI Key:
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Description

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene (AAT) is a tricyclic hydrocarbon compound with a unique structure. It is a member of the family of azatricyclic compounds, which are characterized by their bicyclic structure and their ability to form stable cyclic compounds. AAT has been studied extensively due to its potential applications in synthetic organic chemistry, biochemistry, and drug discovery.

Mechanism of Action

The mechanism of action of 2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene is not well understood. However, it is believed that this compound acts as an electron donor, donating electrons to other molecules and thus facilitating the formation of new chemical bonds. Additionally, this compound may act as an electron acceptor, accepting electrons from other molecules and thus facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce inflammation and improve wound healing. Additionally, this compound has been shown to have anti-cancer and anti-viral properties.

Advantages and Limitations for Lab Experiments

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene has several advantages for use in laboratory experiments. It is relatively stable and can be synthesized in the laboratory. Additionally, this compound is relatively non-toxic and can be used in a variety of experiments. However, this compound is relatively expensive and difficult to obtain in large quantities.

Future Directions

There are a variety of potential future directions for research on 2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be conducted on the mechanism of action of this compound and its potential applications in drug discovery. Additionally, further research could be conducted on the synthesis of this compound and its potential applications in synthetic organic chemistry. Finally, further research could be conducted on the use of this compound in the development of novel materials.

Synthesis Methods

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene can be synthesized by a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Suzuki reaction. The Diels-Alder reaction involves the reaction of two molecules with a double bond to form a cyclic compound. The Wittig reaction involves the reaction of an alkyl halide with an aldehyde or ketone to form a cyclic compound. The Suzuki reaction involves the reaction of an aryl halide with a nucleophile to form a cyclic compound. All of these reactions can be used to synthesize this compound.

Scientific Research Applications

2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene has been studied extensively in the fields of synthetic organic chemistry, biochemistry, and drug discovery. In synthetic organic chemistry, this compound can be used as a starting material for the synthesis of other compounds. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes. In drug discovery, this compound has been used to develop new drugs and to study the mechanism of drug action.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene involves the construction of the tricyclic ring system followed by the introduction of the nitrogen atom at the appropriate position. The synthesis will involve a series of reactions including cyclization, reduction, and functional group transformations.", "Starting Materials": [ "Cyclohexanone", "2-methylcyclohexanone", "1,3-cyclopentadiene", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Bromine", "Sodium azide", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Cyclization of cyclohexanone and 1,3-cyclopentadiene in the presence of sulfuric acid to form the tricyclic intermediate", "Step 2: Reduction of the ketone group in the tricyclic intermediate using sodium borohydride to form the corresponding alcohol", "Step 3: Bromination of the alcohol using bromine to form the corresponding bromide", "Step 4: Azidation of the bromide using sodium azide to form the corresponding azide", "Step 5: Reduction of the azide group using sodium borohydride to form the corresponding amine", "Step 6: Diazotization of the amine using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt", "Step 7: Coupling of the diazonium salt with 2-methylcyclohexanone in the presence of sodium acetate to form the final product", "Step 8: Hydrolysis of the acetyl group using sodium hydroxide to form the free amine", "Step 9: Quaternization of the amine using ethyl bromide and sodium bicarbonate to form the final compound" ] }

CAS RN

1082565-39-6

Molecular Formula

C12H15N

Molecular Weight

173.3

Purity

0

Origin of Product

United States

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